4-(Diethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile
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Overview
Description
4-(Diethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(Diethylamino)-6-methoxy-1,3,5-triazine with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and in-line monitoring may be employed to enhance efficiency and control over the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with new functional groups.
Scientific Research Applications
4-(Diethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2-hydroxybenzaldehyde
- 4-(Diethylamino)salicylaldehyde
- 4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
Uniqueness
4-(Diethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile is unique due to its specific triazine core structure combined with diethylamino and methoxy substituents. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C9H13N5O |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(diethylamino)-6-methoxy-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C9H13N5O/c1-4-14(5-2)8-11-7(6-10)12-9(13-8)15-3/h4-5H2,1-3H3 |
InChI Key |
FAOCUCIKWLQPRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)C#N)OC |
Origin of Product |
United States |
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